Home > Products > Screening Compounds P33769 > 9-Cyclopentyladenine
9-Cyclopentyladenine - 715-91-3

9-Cyclopentyladenine

Catalog Number: EVT-258029
CAS Number: 715-91-3
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adenine, 9-cyclopentyl- (8CI) is a bioactive chemical.
Source and Classification

9-Cyclopentyladenine is derived from adenine, a fundamental component of nucleic acids. Its classification falls under purine derivatives, specifically as an adenosine receptor antagonist. The compound is often utilized in studies exploring the modulation of cAMP levels within cells, making it significant in pharmacological research related to signal transduction pathways.

Synthesis Analysis

The synthesis of 9-Cyclopentyladenine typically involves the cyclization of adenine with cyclopentylamine. The process can be summarized as follows:

  1. Starting Materials: Adenine and cyclopentylamine are the primary reactants.
  2. Reaction Conditions: The reaction is conducted under controlled temperature and pressure to facilitate cyclization.
  3. Formation of Monomethanesulfonate Salt: Following the formation of 9-Cyclopentyladenine, it is treated with methanesulfonic acid to yield the monomethanesulfonate salt, enhancing its solubility and stability.
  4. Purification: High-performance liquid chromatography (HPLC) is employed to achieve a purity level of ≥98%, which is crucial for biological applications .
Molecular Structure Analysis

The molecular structure of 9-Cyclopentyladenine can be described as follows:

  • Chemical Formula: C₁₃H₁₈N₄O
  • Molecular Weight: Approximately 250.31 g/mol
  • Structural Features: The compound features a purine base with a cyclopentyl group attached at the 9-position. This modification significantly alters its biological activity compared to adenine itself.

Structural Data

  • 3D Structure: The three-dimensional conformation can be analyzed using molecular modeling software, revealing spatial arrangements that influence its interaction with biological targets.
  • Spectroscopic Data: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the identity and purity of the synthesized compound.
Chemical Reactions Analysis

9-Cyclopentyladenine participates in several chemical reactions:

  1. Oxidation Reactions: While specific conditions for oxidation reactions are not extensively documented, common oxidizing agents like hydrogen peroxide may be applicable.
  2. Reduction Reactions: Similar to oxidation, reduction reactions involving this compound could utilize reducing agents such as sodium borohydride.
  3. Substitution Reactions: Due to the presence of the adenine moiety, nucleophilic substitution reactions are feasible, allowing for further derivatization and functionalization .

Reaction Conditions and Products

  • Common Reagents: Oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., amines) are typically used under mild conditions.
  • Major Products: The outcomes of these reactions depend on the specific reagents and conditions employed, potentially yielding various substituted adenine derivatives.
Mechanism of Action

The mechanism of action for 9-Cyclopentyladenine primarily involves its role as an inhibitor of adenylyl cyclase:

  1. Target Interaction: The compound binds non-competitively to adenylyl cyclase, inhibiting its activity.
  2. Impact on cAMP Levels: By blocking adenylyl cyclase, it reduces the synthesis of cAMP from ATP, thereby affecting downstream signaling pathways.
  3. Biological Effects: This inhibition has been shown to affect various cellular processes, including neurogenesis in PC12 cells and activation of cAMP response element-binding protein (CREB) .
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-Cyclopentyladenine include:

  • Solubility: The monomethanesulfonate form enhances solubility in aqueous solutions, making it suitable for biological assays.
  • Stability: The compound exhibits stability under physiological conditions, which is essential for experimental applications.
  • Melting Point and Boiling Point: Specific data on melting and boiling points may vary based on purity but generally fall within expected ranges for similar compounds.

Additional Properties

  • pH Stability: The stability across various pH levels indicates its potential utility in different biological environments.
  • Reactivity: Reactivity profiles suggest that it can participate in diverse chemical transformations while maintaining its core structure .
Applications

9-Cyclopentyladenine has several scientific applications:

  1. Biochemical Research: It serves as a tool for studying cAMP signaling pathways and their implications in various physiological processes.
  2. Pharmacological Studies: Researchers utilize this compound to explore potential therapeutic applications related to adenosine receptor antagonism.
  3. Cellular Studies: Its ability to inhibit neurogenesis makes it valuable in neurobiology research, particularly in understanding mechanisms underlying neuronal development .
Synthetic Chemistry & Structural Optimization

N⁶-Cyclopentyl Substitution Strategies in Adenine Derivatives

The introduction of a cyclopentyl group at the N⁶-position of adenine represents a strategic modification to enhance target binding affinity while preserving the purine scaffold's recognition properties. This substitution mimics the ribose ring conformation of adenosine but confers metabolic stability by eliminating glycosidic bond susceptibility. The synthetic route typically involves nucleophilic displacement of 6-chloropurine or its 9-protected derivatives with cyclopentylamine under controlled conditions. Early optimization revealed that cyclopentyl ring size is optimal for adenosine receptor (AR) binding, with smaller (cyclobutyl) or larger (cyclohexyl) rings reducing affinity by 3-10 fold [2] [3]. The N⁶-cyclopentyl-9-methyladenine (N-0840) emerged as a lead A₁ AR antagonist (Kᵢ = 852 nM), establishing the critical importance of the 9-methyl group for receptor engagement [3] [5].

Recent medicinal chemistry campaigns have identified 9-cyclopentyladenine (9-CPA) as a potent inhibitor of inositol phosphate kinase (ITPK1), exhibiting nanomolar inhibition (IC₅₀ = 26 ± 5 nM) [1]. This activity stems from competitive ATP displacement, with crystallography confirming that the cyclopentyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. Structure-activity relationship (SAR) studies further demonstrated that N⁶-methyl-(2-benzimidazolyl) substitution on the cyclopentyl ring enhances kinase inhibitory activity while maintaining AR antagonism, as exemplified by compound 17 (IC₅₀ = 0.59 µM for CK1δ; Kᵢ = 76 nM for A₂ₐAR) [2].

Table 1: Lead Compounds Featuring N⁶-Cyclopentyl Modification

CompoundStructural FeaturesBiological AffinityReference
N-0840N⁶-Cyclopentyl-9-methyladenineA₁ AR Kᵢ = 852 nM [3] [5]
9-CPA (Compound 1)9-CyclopentyladenineITPK1 IC₅₀ = 26 nM [1]
Compound 17N⁶-Methyl-benzimidazolyl-9-cyclopentyladenineCK1δ IC₅₀ = 0.59 µM; A₂ₐAR Kᵢ = 76 nM [2]
LUF 5608N⁶-Cyclopentyl-8-(N-methylisopropylamino)-9-methyladenineA₁ AR Kᵢ = 7.7 nM [3]

Regioselective Alkylation at N9-Position: Methodological Advances

The N9-alkylation of adenine derivatives is critical for directing molecular topology toward biological targets. Unsubstituted adenines undergo competing N7/N9 alkylation, requiring sophisticated strategies for N9-selectivity. Phase-transfer catalysis (PTC) employing tetrabutylammonium bromide in biphasic systems (toluene/50% NaOH) achieves >90% N9-alkylation yield with minimal N7 byproducts [2] [5]. Key advances include:

  • Solvent-controlled regioselectivity: Polar aprotic solvents (DMF, DMSO) favor N9-alkylation when using cyclopentyl bromide, while protic solvents (ethanol, methanol) increase N7 contamination. Microwave irradiation (100-120°C, 30 min) further enhances N9-selectivity and reduces reaction times [5].
  • Metalation strategies: Deprotonation with K₂CO₃/Cs₂CO₃ prior to alkylation shifts the N9/N7 ratio to 15:1, whereas NaH promotes overalkylation [3].
  • Isomer differentiation: N9- and N7-isomers exhibit distinct ¹H-NMR chemical shifts in DMSO-d₆ (H8 at δ 8.24 ppm for N9 vs. δ 8.65 ppm for N7; NH₂ at δ 7.25 vs. δ 8.10 ppm). The alkyl-CH signal attached to N7 is characteristically downfield-shifted (Δδ +0.5 ppm) [2].

For 9-CPA synthesis, direct alkylation of adenine with bromocyclopentane under PTC conditions remains the benchmark method, yielding 85-92% N9-product after recrystallization. 9-Methyl analogues employ methyl iodide under similar conditions, though stoichiometric control prevents quaternary salt formation [3] [5].

Table 2: Regioselective Alkylation Optimization Parameters

ConditionReagentSolventTemperatureN9:N7 RatioYield (%)
K₂CO₃, PTC (TBA-Br)BromocyclopentaneToluene/H₂O80°C, 6h18:192
Cs₂CO₃, no PTCBromocyclopentaneDMF100°C, 12h15:187
NaHIodomethaneTHF0°C→RT, 2h3:165*
Microwave, K₂CO₃BromocyclopentaneAcetonitrile120°C, 30min20:195

*Includes significant bis-alkylated impurities

Disubstituted Analogues: 3,8- and 8,9-Derivatives Synthesis Pathways

Strategic disubstitution at the 3,8- or 8,9-positions of N⁶-cyclopentyladenine scaffolds enables precise modulation of target selectivity and physicochemical properties. Two principal synthetic routes dominate:

  • 8-Bromo intermediate pathway: 6-Chloropurine undergoes regioselective bromination at C8 using Br₂/acetic acid, followed by N9-alkylation (cyclopentyl/methyl groups) and N⁶-cyclopentylamine displacement. The 8-bromo substituent serves as a versatile handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution. LUF 5608 exemplifies this approach, where Buchwald-Hartwig amination introduces the N-methylisopropylamino group (Kᵢ A₁ AR = 7.7 nM) [3].

  • Directed ortho-metalation: 8-Lithiation of N⁶-cyclopentyl-9-methyladenine derivatives using n-BuLi at -78°C enables direct electrophilic quenching. This method installs 8-formyl, 8-carboxy, or 8-halo groups without protecting groups. Subsequent reductive amination or amidation generates 8-aminomethyl or 8-amido derivatives [3].

SAR analysis reveals that 8-amino substitutions (e.g., dimethylamino, piperidinyl) enhance A₁ AR affinity while converting compounds from inverse agonists to neutral antagonists. LUF 5669 (8-(N,N-diethylamino)-N⁶-cyclopentyl-9-methyladenine) exhibits balanced properties: A₁ AR Kᵢ = 75 nM, neutral antagonism in [³⁵S]GTPγS assays, and logP = 1.8 [3]. Conversely, 3-substitution (via radical chemistry) generally reduces receptor engagement but may improve pharmacokinetic parameters.

Table 3: Biological Activities of Key Disubstituted Analogues

CompoundSubstituentsA₁ AR Kᵢ (nM)Functional ActivityLogP
N-08409-Methyl852Inverse agonist1.9
LUF 56088-(N-Methylisopropylamino),9-methyl7.7Partial agonist2.5
LUF 56668-Morpholino,9-methyl206Neutral antagonist1.6
LUF 56698-(Diethylamino),9-methyl75Neutral antagonist2.1
LUF 56748-(Pyrrolidinyl),9-methyl98Neutral antagonist2.0

Radiolabeling Approaches for Pharmacokinetic Studies

Radiolabeled 9-cyclopentyladenine derivatives enable quantitative assessment of tissue distribution, metabolism, and target engagement. Three principal radiolabeling strategies have been developed:

  • Tritium (³H) exchange: Catalytic tritiation of 8-bromo-N⁶-cyclopentyl-9-methyladenine using Pd/C and ³H₂ gas achieves specific activities >25 Ci/mmol. This method preserves the adenine scaffold but risks labile tritium loss at C8. Alternatively, N⁶-[³H]-cyclopentyl labeling employs [³H]-cyclopentylamine (synthesized from [³H]-cyclopentanone via reductive amination) in the nucleophilic displacement step, yielding compounds with improved metabolic stability for tracer studies [3].

  • Carbon-14 (¹⁴C) synthesis: Uniformly labeled [¹⁴C]-adenine serves as the starting material for N9-alkylation with cyclopentyl bromide, followed by purification via HPLC. Specific activities of 50-60 mCi/mmol are routinely achieved, enabling mass balance studies in rodents. The ¹⁴C-label at C2/C8 provides robust detection in whole-body autoradiography but may generate radioactive fragments upon metabolic oxidation [4] [5].

  • Fluorescent MANT conjugates: While not radiolabels, 2'-O-(N-methylanthraniloyl) (MANT) groups attached to the N⁶-cyclopentylamine nitrogen enable fluorescence-based tracking of target engagement. MANT-ITP (a close analogue) demonstrates sub-nanomolar binding to adenylyl cyclases, validating this approach for enzyme inhibition studies. MANT conjugation requires careful optimization to avoid disrupting adenine-target interactions [4].

These radiolabeled tools have elucidated hepatic CYP3A4-mediated oxidation as the primary clearance pathway for 9-cyclopentyladenines, with glucuronidation representing <10% of total metabolism. Autoradiography in primates confirms significant blood-brain barrier penetration (brain:plasma ratio = 0.8), supporting CNS-targeted applications [3] [4].

Properties

CAS Number

715-91-3

Product Name

9-Cyclopentyladenine

IUPAC Name

9-cyclopentylpurin-6-amine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,12,13)

InChI Key

KTJWHJNBTXITCB-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C=NC3=C(N=CN=C32)N

Solubility

Soluble in DMSO

Synonyms

Adenine, 9-cyclopentyl- (8CI); NSC 19486; NSC-19486; NSC19486

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=CN=C32)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.